

Application Notes and Protocols for CAS 945615-59-8 (PF-04979064)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert*-Butyl (6-methoxypyridin-3-yl)carbamate

Cat. No.: B065652

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS 945615-59-8, also known as PF-04979064, is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).^{[1][2][3][4][5]} As central regulators of the PI3K/AKT/mTOR signaling pathway, these kinases are critical in controlling cell growth, proliferation, survival, and metabolism.^[5] Dysregulation of this pathway is a frequent occurrence in various human cancers, making its components attractive targets for therapeutic intervention.^{[2][4][6]} PF-04979064, an ATP-competitive inhibitor, has demonstrated robust activity in both in vitro and in vivo models, highlighting its potential as a valuable research tool and a candidate for further drug development.^{[2][5]} Recent studies have shown its ability to inhibit the proliferation of gastric cancer cells and enhance their sensitivity to conventional chemotherapy.^{[5][7]}

These application notes provide a comprehensive overview of the experimental use of PF-04979064, including its mechanism of action, key quantitative data, and detailed protocols for its application in cancer research.

Quantitative Data Summary

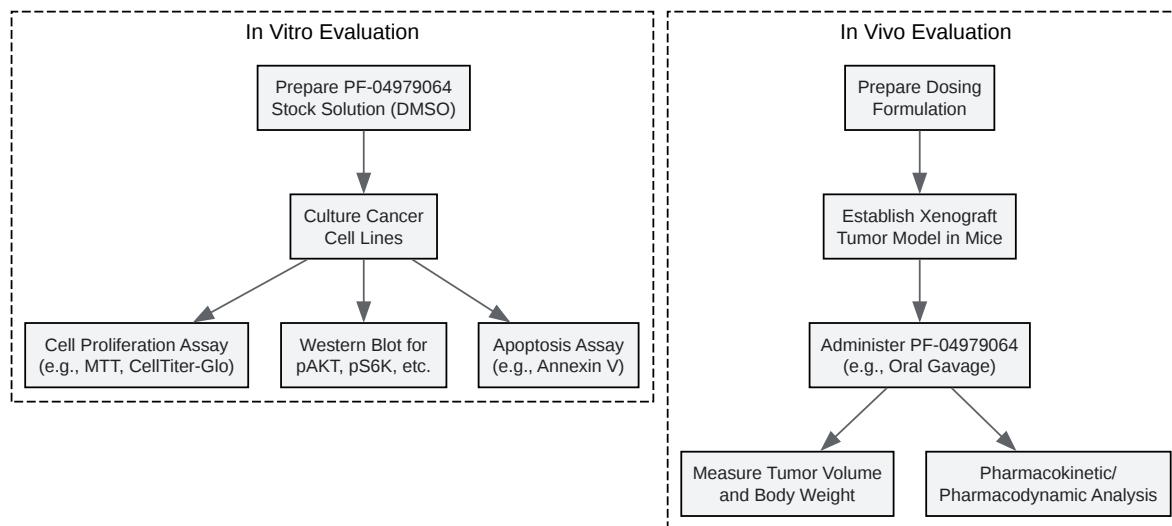
The following tables summarize the key in vitro and in vivo pharmacological data for PF-04979064.

Table 1: In Vitro Kinase and Cellular Potency

Target	Assay Type	Value	Reference
PI3K α	Ki	0.13 nM	[1][2][3]
PI3K γ	Ki	0.111 nM	[2]
PI3K δ	Ki	0.122 nM	[2]
mTOR	Ki	1.42 nM	[1][2][3]
BT20 Cells	pAKT (S473) Inhibition IC ₅₀	144 nM	[2]

Table 2: In Vivo Rat Pharmacokinetic Profile


Parameter	Value	Unit	Reference
Volume of Distribution (V _{dss})	5.23	L/kg	[1][2]
Clearance (Cl)	19.3	mL/min/kg	[1][2]
Half-life (T _{1/2})	1.85	h	[1][2]
Oral Bioavailability (F%)	61	%	[1][2]


Table 3: In Vivo Efficacy in U87MG Mouse Xenograft Model

Dose	Schedule	Tumor Growth Inhibition (TGI)	Reference
40 mg/kg	Once Daily (QD)	88%	[2]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the PI3K/AKT/mTOR signaling pathway targeted by PF-04979064 and a general workflow for evaluating its in vitro and in vivo efficacy.

[Click to download full resolution via product page](#)**Diagram 1:** PI3K/AKT/mTOR signaling pathway inhibited by PF-04979064.

[Click to download full resolution via product page](#)

Diagram 2: General experimental workflow for evaluating PF-04979064.

Experimental Protocols

Preparation of Stock and Working Solutions

a. In Vitro Stock Solution (10 mM in DMSO)

- Materials:

- PF-04979064 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

- Procedure:

- Calculate the required mass of PF-04979064 for the desired volume and concentration (Molecular Weight: 446.49 g/mol).
- Aseptically weigh the calculated amount of PF-04979064 and transfer it to a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a 10 mM concentration.[3]
- Vortex or sonicate the solution to ensure complete dissolution.[3]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

b. In Vivo Dosing Formulation

Note: The optimal formulation may vary depending on the administration route and animal model. The following is a general protocol.

- Materials:
 - 10 mg/mL PF-04979064 in DMSO stock solution
 - PEG300
 - Tween-80
 - Sterile Saline (0.9% NaCl)
- Procedure (for a 1 mg/mL final concentration):
 - To prepare 1 mL of the dosing solution, start with 100 µL of the 10 mg/mL DMSO stock solution.[1]
 - Add 400 µL of PEG300 and mix thoroughly.[1]
 - Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]
 - Add 450 µL of sterile saline to bring the final volume to 1 mL.[1]

- Mix the final solution thoroughly before administration.
- It is recommended to prepare this formulation fresh on the day of use.[1]

In Vitro Cell-Based Assays

a. Cell Proliferation Assay (using Gastric Cancer Cell Lines)

- Cell Lines: AGS (human gastric adenocarcinoma) or HGC-27 (undifferentiated gastric cancer).[5][7]
- Procedure:
 - Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
 - Prepare serial dilutions of PF-04979064 in the complete culture medium. The final DMSO concentration should not exceed 0.1%. [3]
 - Replace the medium in the wells with the medium containing different concentrations of PF-04979064. Include a vehicle control (DMSO only).
 - Incubate the plate for a specified period (e.g., 72 hours).
 - Assess cell viability using a suitable method, such as MTT or a luminescent-based assay (e.g., CellTiter-Glo®).
 - Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

b. Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition

- Procedure:
 - Plate cells in 6-well plates and allow them to grow to 70-80% confluence.
 - Treat the cells with various concentrations of PF-04979064 for a specified time (e.g., 2-24 hours).
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-mTOR, mTOR, p-S6K, S6K).
- Incubate with the appropriate HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities to determine the extent of pathway inhibition.[\[5\]](#)[\[7\]](#)

In Vivo Xenograft Tumor Model

- Animal Model: Immunocompromised mice (e.g., nude or SCID).
- Tumor Implantation:
 - Subcutaneously implant a suspension of cancer cells (e.g., U87MG glioblastoma cells) into the flank of each mouse.[\[2\]](#)
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment:
 - Randomize the mice into treatment and vehicle control groups.
 - Administer PF-04979064 or vehicle control daily via the desired route (e.g., oral gavage) at the specified dose (e.g., 40 mg/kg).[\[2\]](#)
 - Monitor the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Endpoint and Analysis:
 - Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.

- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies via Western blot).
- Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

PF-04979064 is a potent dual PI3K/mTOR inhibitor with well-characterized in vitro and in vivo activities. The protocols outlined in these application notes provide a foundation for researchers to investigate its effects on cancer cell signaling, proliferation, and tumor growth. Adherence to these methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of targeting the PI3K/AKT/mTOR pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-04979064 | mTOR | PI3K | TargetMol [targetmol.com]
- 4. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. colab.ws [colab.ws]
- 7. Dual PI3K/mTOR inhibitor PF-04979064 regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CAS 945615-59-8 (PF-04979064)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b065652#experimental-protocol-for-using-cas-945615-59-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com